molecular formula C14H12N2O2 B090734 1-Nitro-9,10-dihydrophenanthren-2-amine CAS No. 18264-78-3

1-Nitro-9,10-dihydrophenanthren-2-amine

Cat. No.: B090734
CAS No.: 18264-78-3
M. Wt: 240.26 g/mol
InChI Key: WULDZHONTZJWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-9,10-dihydrophenanthren-2-amine is a specialized phenanthrene derivative offered for research and development purposes. Compounds based on the phenanthrene structure, a polycyclic aromatic hydrocarbon, are subjects of significant scientific interest due to their diverse properties . Research into nitrated phenanthrene derivatives suggests potential utility in several fields, including the study of new materials and as a synthetic intermediate for further chemical exploration . The structural motif of a nitro group on a phenanthrene core is often investigated for its electronic properties and potential role in biological activity, though the specific mechanism of action for this compound would be dependent on the research context . It is critical to note that certain nitrophenanthrene compounds, such as aristolochic acid, are known to exhibit significant toxicity, underscoring the importance of careful handling and dedicated research into the structure-activity relationships of this chemical class . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols.

Properties

CAS No.

18264-78-3

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-nitro-9,10-dihydrophenanthren-2-amine

InChI

InChI=1S/C14H12N2O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(17)18/h1-4,7-8H,5-6,15H2

InChI Key

WULDZHONTZJWGT-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31

Canonical SMILES

C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31

Synonyms

9,10-Dihydro-1-nitro-2-phenanthrenamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Features Molecular Formula Molecular Weight Key Properties/Applications
This compound -NO₂ (C1), -NH₂ (C2), 9,10-dihydro C₁₄H₁₂N₂O₂ 240.26 Dye precursor (Vat Brown 31)
3-Nitro-9,10-dihydrophenanthren-2-amine -NO₂ (C3), -NH₂ (C2), 9,10-dihydro C₁₄H₁₂N₂O₂ 240.26 Structural isomer; potential differences in electronic interactions
3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile -NH₂ (C3), -OCH₃ (C1), -CN (C2, C4) C₂₃H₁₈N₄O 366.42 Antimicrobial activity; electron-withdrawing cyano groups enhance reactivity
N,N-Dimethyl-9-amino-9,10-dihydrophenanthrene -N(CH₃)₂ (C9), 9,10-dihydro C₁₆H₁₇N 223.31 Reduced basicity due to dimethylation; altered solubility
9-Nitrophenanthrene -NO₂ (C9), fully aromatic C₁₄H₉NO₂ 223.22 Environmental analysis standard; higher aromatic stability

Key Findings

Positional Isomerism : The placement of the nitro group (C1 vs. C3) in dihydrophenanthrenamines significantly alters electronic distribution. For example, this compound may exhibit distinct resonance stabilization compared to its C3-nitro isomer, affecting its reactivity in electrophilic substitution reactions .

Substituent Effects: Electron-Withdrawing Groups: The cyano (-CN) and nitro (-NO₂) groups in 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile enhance electrophilicity, making it reactive toward nucleophilic agents. This contrasts with the primary amine in this compound, which may participate in hydrogen bonding or coordination chemistry .

Aromaticity vs. Saturation: Fully aromatic 9-nitrophenanthrene (C₁₄H₉NO₂) lacks the 9,10-dihydro modification, resulting in greater π-conjugation and stability. However, the dihydro structure in this compound introduces flexibility, which may facilitate ring-opening reactions or tailored functionalization .

Research Implications

The comparative analysis highlights the importance of substituent positioning and functional group selection in tailoring polycyclic compounds for specific applications. Future studies could explore:

  • Biological Activity : Screening this compound for antimicrobial or anticancer properties, inspired by the bioactivity of its dicarbonitrile analog .
  • Synthetic Optimization : Investigating the impact of nitro group position on reaction pathways, particularly in catalytic hydrogenation or Suzuki coupling reactions.

Preparation Methods

Palladium-Catalyzed Cascade β,γ-C(sp³)–H Diarylation

A Pd(II)-catalyzed enantioselective cascade reaction enables the one-pot formation of 9,10-dihydrophenanthrenes via β,γ-methylene C(sp³)–H activation of free carboxylic acids. Using bidentate chiral mono-protected amino thioether ligands (MPAThio), two methylene C(sp³)–H bonds and three C(sp²)–H bonds are activated, forming four C–C bonds and three chiral centers. The reaction proceeds through a chiral β,γ-cyclohexene intermediate, which orchestrates two successive Catellani arylation reactions (Figure 1). While this method was developed for chiral dihydrophenanthrenes, it provides a template for constructing the core structure of 1-nitro-9,10-dihydrophenanthren-2-amine by modifying aryl iodide substrates to incorporate nitro and amine precursors.

Table 1: Key Parameters for Pd-Catalyzed Dihydrophenanthrene Synthesis

ParameterValue/DescriptionSource
CatalystPd(II)/MPAThio ligand
SubstrateFree carboxylic acids
Reaction Temperature80–100°C
EnantioselectivityUp to 98% ee
Yield60–85%

Regioselective Nitration Strategies

Introducing the nitro group at the 1-position requires careful control of electronic and steric effects. Nitration protocols must balance reactivity and selectivity to avoid over-nitration or isomer formation.

Nitrite-Mediated Nitration Under Mild Conditions

A patent detailing the synthesis of 2-nitro-2-substituted phenyl propane-1,3-diol demonstrates the use of nitrite salts (e.g., NaNO₂) in the presence of formaldehyde and alkali catalysts. This method avoids harsh acidic conditions, making it suitable for nitro-functionalization of sensitive intermediates. For dihydrophenanthrenes, analogous conditions could direct nitration to the electron-rich 1-position via electrophilic aromatic substitution (EAS).

Table 2: Nitration Conditions Adapted from Patent CN112250580A

ParameterValue/DescriptionSource
Nitrating AgentSodium nitrite (NaNO₂)
CatalystAlkali (e.g., NaOH)
SolventPolar aprotic (e.g., DMF)
Temperature40–60°C
Reaction Time8–15 hours

Introduction of the 2-Amino Group

The amine group at the 2-position poses challenges due to the competing reactivity of nitro groups and the need for precise regiocontrol.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, could introduce the amine group after nitration. A bromine or iodine substituent at the 2-position would serve as a leaving group, enabling coupling with ammonia or protected amines. This approach is supported by patent JPWO2016136985A1, which employs palladium catalysts for functionalizing dihydrophenanthrene derivatives.

Table 3: Amination Parameters from Dihydrophenanthrene Derivatives

ParameterValue/DescriptionSource
CatalystPd(OAc)₂/Xantphos
Amine SourceAmmonia or alkylamines
SolventToluene or dioxane
Temperature80–110°C
Yield50–75%

Reduction of Nitro Groups

An alternative pathway involves initial nitration at both 1- and 2-positions, followed by selective reduction of the 2-nitro group to an amine. However, this method risks over-reduction or incomplete selectivity. Hydrazine or catalytic hydrogenation with poisoned catalysts (e.g., Pd/C in ethanol) could achieve partial reduction.

Integrated Synthetic Routes

Combining the above strategies, two plausible routes emerge:

Route A: Sequential Functionalization

  • Core Assembly : Pd-catalyzed C–H activation to form 9,10-dihydrophenanthrene.

  • Nitration : Nitrite-mediated nitration at the 1-position.

  • Amination : Buchwald-Hartwig coupling to introduce the 2-amine.

Route B: Tandem Nitration-Amination

  • Core Assembly with Halogenation : Introduce bromine at the 2-position during dihydrophenanthrene synthesis.

  • Nitration : Electrophilic nitration at the 1-position.

  • Amination : Pd-catalyzed substitution of bromine with ammonia.

Purification and Characterization

Post-synthetic purification is critical due to the structural similarity of intermediates. Patent CN112250580A outlines a multi-step purification process involving extraction (ethyl acetate/water), washing, and recrystallization from petroleum ether. For this compound, column chromatography (silica gel, hexane/ethyl acetate gradient) would resolve nitro-amine isomers. Characterization via 1H^1H NMR and HRMS would confirm regiochemistry and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Nitro-9,10-dihydrophenanthren-2-amine, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the phenanthrene backbone. A common approach includes:

Dihydrogenation : Partial hydrogenation of phenanthrene to yield 9,10-dihydrophenanthrene, enhancing stability for subsequent reactions.

Nitration : Selective nitration at the 1-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Amination : Introduction of the amine group at the 2-position via nucleophilic substitution or catalytic amination (e.g., using NH₃ under Pd/C catalysis).
Key intermediates include 9,10-dihydrophenanthrene and 1-nitro-9,10-dihydrophenanthrene, which require rigorous purification via column chromatography .

Q. How do structural features of this compound influence its reactivity and intermolecular interactions?

  • Methodological Answer :

  • Nitro Group : Enhances electrophilicity at the 1-position, facilitating reactions like reduction to amines or participation in cycloadditions.
  • 9,10-Dihydro Core : Reduces aromatic conjugation, increasing solubility in non-polar solvents and altering π-π stacking behavior.
  • Amine Functionality : Enables hydrogen bonding with biological targets (e.g., enzyme active sites) or coordination with metal catalysts.
    Structural analogs (e.g., 9,10-dihydrophenanthrene derivatives) show similar electronic profiles but differ in regioselectivity due to substituent positioning .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC-UV/Vis : Quantifies nitro-amine derivatives with a detection limit (LOD) of ≤0.1% impurities; use C18 columns and acetonitrile/water mobile phases.
  • GC-MS : Validates volatile intermediates; electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation.
  • Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities, as demonstrated for related 9,10-dihydrophenanthrene derivatives .
  • ¹H/¹³C NMR : Assigns nitro and amine protons (δ 8.2–8.5 ppm for aromatic Hs; δ 4.1–4.3 ppm for NH₂ in DMSO-d₆) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Methodological Answer :

  • In-Vitro Assays :
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, monitoring activity changes at µM concentrations.
  • Molecular Docking : Predicts binding affinities to targets like SARS-CoV-2 main protease (PDB: 6LU7) using AutoDock Vina .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing nitro group reduction during amination?

  • Methodological Answer :

  • Catalytic System : Use Pd/C or Raney Ni with H₂ gas (1–2 atm) at 50°C to prevent over-reduction of the nitro group.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions.
  • Kinetic Monitoring : In-situ FTIR tracks nitro-to-amine conversion; terminate reaction at 85–90% completion .

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level (Gaussian 16) to simulate NMR shifts.
  • Experimental Validation : Compare computed vs. observed ¹³C NMR chemical shifts; deviations >2 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR : Variable-temperature studies identify rotamers or tautomers causing signal splitting .

Q. What strategies ensure sensitive detection of nitrosamine impurities in compliance with regulatory guidelines?

  • Methodological Answer :

  • LC-MS/MS : Achieves LODs of 1–10 ppb using multiple reaction monitoring (MRM) transitions (e.g., m/z 210 → 164 for N-nitrosamine derivatives).
  • Reference Standards : Synthesize nitrosamine analogs (if feasible) or use surrogate markers validated per EMA guidelines .
  • Risk Assessment : Justify impurity absence via stability studies (40°C/75% RH for 6 months) and amine reactivity analysis .

Q. How does the compound’s electronic structure influence its potential as a photosensitizer?

  • Methodological Answer :

  • TD-DFT Analysis : Calculate excited-state properties (e.g., singlet-triplet gaps) to predict intersystem crossing efficiency.
  • Experimental Validation : Measure singlet oxygen (¹O₂) quantum yields using DPBF (1,3-diphenylisobenzofuran) as a trap in UV-vis assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.